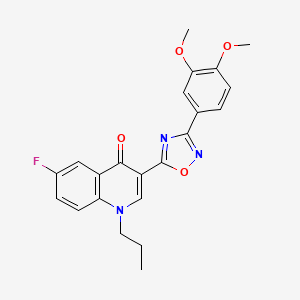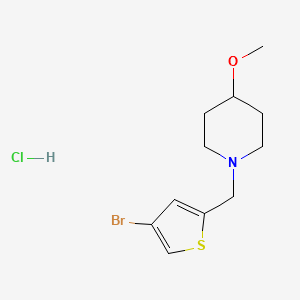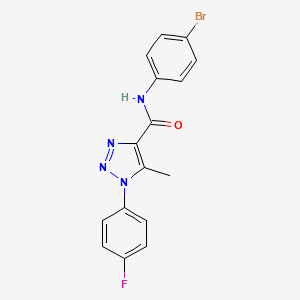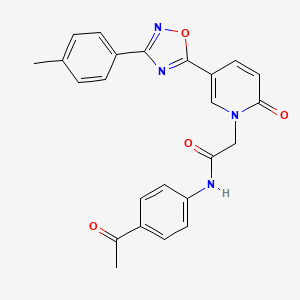
1-o-tolyl-1H-pyrazole-3-carboxylic acid
説明
“1-o-tolyl-1H-pyrazole-3-carboxylic acid” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are N-containing five-membered ring size heterocycles which constitute a class of molecules especially useful in drug synthesis . The empirical formula of this compound is C11H10N2O2 .
Synthesis Analysis
The synthesis of pyrazoles involves various methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine then affords a wide variety of pyrazoles .Molecular Structure Analysis
The molecular structure of “1-o-tolyl-1H-pyrazole-3-carboxylic acid” can be represented by the SMILES stringCc1ccc(cc1)-c2cc([nH]n2)C(O)=O . This indicates that the compound contains a pyrazole ring attached to a tolyl group and a carboxylic acid group. Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .科学的研究の応用
Analgesic and Anti-inflammatory Activities
Pyrazole-3-carboxylic acid derivatives, including 1-o-tolyl-1H-pyrazole-3-carboxylic acid, have been synthesized and evaluated for their in vivo analgesic and anti-inflammatory activity . These compounds were tested using the p-benzoquinone-induced writhing test and the carrageenan-induced paw edema model . Some of these compounds exhibited potent analgesic and/or anti-inflammatory activity as compared to reference drugs aspirin and indomethacin .
Anticancer Activities
Compounds derived from 1-o-tolyl-1H-pyrazole-3-carboxylic acid have shown promising anticancer activity against selected cell lines . These include HL-60 (human promyelocytic leukemia cells), HeLa (human cervical cancer cells), Raji (human B lymphocyte cell line), MCF7 (human breast adenocarcinoma cell line), and MDA-MB-231 (estrogen-independent human breast cancer cell line) .
Role in Synthesis of New Compounds
1-o-tolyl-1H-pyrazole-3-carboxylic acid is used in the synthesis of new compounds with potential anti-inflammatory and anticancer activity . The aim is to obtain new compounds that can suppress tumor cell growth by inducing cell cycle arrest and triggering cell death via an intrinsic apoptotic pathway .
Role in Pyrazole Chemistry
Pyrazole derivatives, including 1-o-tolyl-1H-pyrazole-3-carboxylic acid, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They are extensively studied groups of compounds and a vast array of synthesis methods and synthetic analogues have been documented .
Role in One-Pot Synthesis Methods
1-o-tolyl-1H-pyrazole-3-carboxylic acid has been used in one-pot synthesis methods . For example, Kim et al. devised a swift and effective one-pot method for synthesizing pyrazoles from (hetero)arenes and carboxylic acids .
Role in Regioselective Synthesis
1-o-tolyl-1H-pyrazole-3-carboxylic acid has been used in remarkably regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles . This involves the condensation of 1,3-diketones with arylhydrazines .
特性
IUPAC Name |
1-(2-methylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-4-2-3-5-10(8)13-7-6-9(12-13)11(14)15/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUFGLULXNKLMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-o-tolyl-1H-pyrazole-3-carboxylic acid | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2835493.png)
![N-(3-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2835495.png)



![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylthio)benzamide](/img/structure/B2835500.png)


![4-[({6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)methyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazole](/img/structure/B2835507.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2835508.png)
![5-(Tert-butyl)-3-(4-chlorophenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2835509.png)
![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2835512.png)
